(2Z)-2-[(4-bromophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one
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Overview
Description
(2Z)-2-[(4-bromophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one is a synthetic organic compound with the molecular formula C16H11BrO3 and a molecular weight of 331.165 g/mol.
Preparation Methods
The synthesis of (2Z)-2-[(4-bromophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one involves several steps. One common method includes the reaction of 4-bromobenzaldehyde with 6-hydroxy-4-methylbenzo[b]furan-3-one under specific conditions . The reaction typically requires a base such as sodium hydroxide and a solvent like ethanol. The mixture is heated under reflux to facilitate the reaction, resulting in the formation of the desired compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production .
Chemical Reactions Analysis
(2Z)-2-[(4-bromophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and tetrahydrofuran, as well as catalysts like palladium on carbon or copper iodide . Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of substituted benzo[b]furan derivatives .
Scientific Research Applications
(2Z)-2-[(4-bromophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-bromophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity may be attributed to its ability to inhibit bacterial cell wall synthesis or disrupt bacterial membrane integrity . In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of specific signaling pathways .
Comparison with Similar Compounds
(2Z)-2-[(4-bromophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one can be compared with other similar compounds, such as:
2-[(4-Chlorophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one: This compound has a chlorine atom instead of a bromine atom, which may result in different chemical reactivity and biological activity.
2-[(4-Methylphenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one: The presence of a methyl group instead of a bromine atom can also influence the compound’s properties and applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and potential biological activities .
Properties
IUPAC Name |
(2Z)-2-[(4-bromophenyl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO3/c1-9-6-12(18)8-13-15(9)16(19)14(20-13)7-10-2-4-11(17)5-3-10/h2-8,18H,1H3/b14-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTSLZQIPGEENR-AUWJEWJLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC3=CC=C(C=C3)Br)O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC=C(C=C3)Br)/O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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